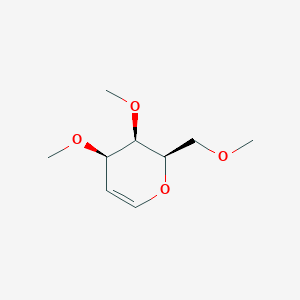

(2R,3R,4R)-3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJPNKKRMNFDQJ-IWSPIJDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C(C(C=CO1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@@H]([C@@H](C=CO1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Abstract

(2R,3R,4R)-3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran is a cyclic organic compound classified as a dihydropyran. Its unique structural features and stereochemistry suggest potential biological activities that warrant further investigation. This article reviews the compound's synthesis, biological activity, toxicity studies, and potential applications in pharmacology.

Dihydropyrans are a significant class of compounds due to their diverse biological activities and potential therapeutic applications. The specific compound of interest, this compound (often referred to as DMP), has garnered attention for its unique substitution pattern and stereochemistry. Understanding the biological activity of DMP can lead to advancements in drug development and therapeutic applications.

- Molecular Formula : C₉H₁₆O₄

- Molecular Weight : 188.223 g/mol

- SMILES Notation : CCOC(C)C1=CC(OC)=C(C1)OC

The compound features two methoxy groups and one methoxymethyl group attached to the pyran ring. This specific arrangement influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the use of α,β-unsaturated aldehydes as reagents in combination with 1,3-dicarbonyl compounds under specific catalytic conditions. This method yields high enantiomeric excess and purity .

Pharmacological Applications

Research indicates that this compound exhibits promising pharmacological properties. Some key findings include:

- Adenosine Receptor Agonism : DMP has been studied for its interaction with adenosine receptors A(2A) and A(3), showing significant affinity in receptor binding assays .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may extend to DMP .

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activities that could be leveraged in therapeutic contexts.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of DMP:

- Acute Toxicity : The acute oral LD50 for related compounds ranges from 1640 to 3740 mg/kg in rats, indicating moderate toxicity levels . Clinical symptoms observed included staggering and respiratory distress.

- Dermal Irritation : In studies involving rabbits, undiluted DMP was found to be irritating to the skin and eyes .

Case Studies

Several case studies highlight the biological activity of DMP and similar compounds:

- Study on Antioxidant Properties :

- A study investigated the antioxidant capacity of various dihydropyrans, including DMP. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

- Receptor Binding Affinity :

- A comparative analysis was performed on structurally similar compounds regarding their binding affinities at adenosine receptors. DMP exhibited one of the highest affinities among tested derivatives.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | Contains a methyl group instead of methoxymethyl | Varied reactivity; potential for different pharmacological effects |

| 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran | Ethoxy group instead of methoxymethyl | Alters solubility; may exhibit different biological interactions |

| (3S,4R)-3,4-Dimethoxy-2-methoxymethyl-6-methyl-3,4-dihydro-2H-pyran | Additional methyl group at position 6 | Potentially distinct pharmacological profiles |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Research indicates that compounds similar to (2R,3R,4R)-3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran possess notable pharmacological properties. The following applications have been identified:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can exhibit significant antibacterial and antifungal properties. For instance, structural modifications can enhance the zone of inhibition against various pathogens.

- Anticancer Potential : Preliminary investigations suggest that dihydropyrans may interact with specific biological targets involved in cancer cell proliferation and apoptosis.

Biological Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological targets such as enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : Potential modulation of receptor activity could result in therapeutic effects for various diseases.

Case Studies

Several case studies have documented the applications of this compound in various research settings:

- Antibacterial Screening : A study conducted on derivatives of dihydropyrans demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions could enhance antibacterial activity significantly.

- Anticancer Research : Investigations into the cytotoxic effects of related compounds on cancer cell lines revealed promising results. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent types, positions, and stereochemistry, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis with key examples:

Reactivity in Acid-Catalyzed Reactions

- Dihydropyrans with methoxy or benzyloxy substituents undergo acid-catalyzed ring-opening or rearrangements. For example, 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran reacts with aromatic compounds to form 4-aryl-2-trifluoromethyl-4H-pyrans in acetonitrile/p-TsOH, while trifluoroacetic acid selectively yields 4-aryl-2-ethoxy derivatives .

- The methoxymethyl group in the target compound may stabilize intermediate carbocations during acid-catalyzed reactions, directing regioselectivity .

Stereochemical Considerations

- The (2R,3R,4R) configuration imposes specific spatial constraints, influencing diastereoselectivity in Diels-Alder reactions. For instance, fused pyrano[4,3-b]pyran derivatives form via cycloadditions with α,β-unsaturated acid chlorides, where stereochemistry dictates product isomer ratios .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2R,3R,4R)-3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran?

- Methodology : A common approach involves functionalizing dihydro-2H-pyran scaffolds via esterification or etherification. For example, coupling 2-hydroxymethyl-3,4-dihydro-2H-pyran with methoxy groups using DCM as a solvent, DMAP as a catalyst, and dicyclohexylcarbodiimide (DCC) as a coupling agent. Purification via column chromatography yields the product .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.6 in ethyl acetate/hexane) and confirm regioselectivity using H NMR (e.g., δ 3.3–3.7 ppm for methoxy protons) .

Q. How is the stereochemical configuration of this compound verified experimentally?

- Methodology : Use chiral HPLC or polarimetry to confirm enantiopurity. X-ray crystallography of derivatives (e.g., benzyl-protected analogs) can resolve absolute configurations. Comparative analysis of H and C NMR shifts with known stereoisomers is also critical .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Avoid inhalation and skin contact due to potential respiratory and dermal irritation. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in a cool, dry place away from oxidizers and strong acids/bases .

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H and C NMR for structural elucidation (e.g., methoxy signals at δ ~3.3–3.7 ppm).

- HRMS : Confirm molecular formula (e.g., [M+H] at m/z 217.1074 for CHO).

- IR : Detect C-O-C stretches (~1100 cm) .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized to achieve high enantiomeric excess (ee)?

- Methodology : Employ asymmetric catalysis, such as Ni-catalyzed carboboration of glycals. For example, using benzyl-protected glycals and chiral ligands to control stereochemistry at C2, C3, and C4 positions. Yields up to 76% and ee >95% have been reported with MPLC purification .

- Data Contradictions : Some methods may favor β-anomers over α-anomers due to steric effects; optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to mitigate this .

Q. What computational models predict the compound’s physical properties (e.g., boiling point, solubility)?

- Models :

- Antoine Equation : Estimate vapor pressure and boiling point (e.g., predicted bp ~250°C).

- COSMO-RS : Simulate solubility in organic solvents (e.g., high solubility in DCM, moderate in ethanol).

- DFT Calculations : Optimize molecular geometry and dipole moments (~2.1 D) to explain polarity .

Q. How does the compound’s stability vary under different reaction conditions?

- Findings :

- Acidic Conditions : Prone to ring-opening hydrolysis; stabilize with aprotic solvents (e.g., THF).

- Oxidative Environments : Susceptible to epoxidation at the dihydro-pyran double bond; use inert atmospheres (N/Ar) for long-term storage .

Q. What are its applications as a chiral building block in pharmaceutical synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.